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4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Lipophilicity ADME Scaffold optimization

Researchers synthesizing kinase inhibitors or PROTACs require scaffolds with orthogonal reactivity and predictable SAR. The 4-methyl group on this tetrahydroquinazoline core remains chemically inert, while the C6-carboxylic acid enables direct HATU- or EDC-mediated amide coupling with diverse amines, minimizing byproduct formation. With MW 192.21 Da, TPSA 63.1 Ų, and XLogP3 0.8, the compound fits fragment-based drug discovery and CNS MPO criteria. Procure both 4-methyl and 2-methyl regioisomers to systematically explore substituent position effects on target binding without altering core physicochemical profiles.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 1538681-13-8
Cat. No. B2762938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
CAS1538681-13-8
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESCC1=C2CC(CCC2=NC=N1)C(=O)O
InChIInChI=1S/C10H12N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h5,7H,2-4H2,1H3,(H,13,14)
InChIKeyGZQCRLWJVUVNPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid Scaffold Overview


4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS 1538681-13-8) is a partially saturated bicyclic heterocycle composed of a tetrahydroquinazoline core bearing a methyl substituent at position 4 and a carboxylic acid at position 6 [1]. With a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of ~192.21 g mol⁻¹, the compound presents a single hydrogen‑bond donor (COOH) and four hydrogen‑bond acceptors [1]. Its computed XLogP3 of 0.8 and topological polar surface area (TPSA) of 63.1 Ų place it in a physicochemical space that balances moderate lipophilicity with aqueous solubility [1]. The scaffold is recognized in medicinal chemistry as a versatile building block for the synthesis of enzyme inhibitors and bioactive molecule libraries .

Building block for enzyme inhibitor and bioactive molecule library synthesis
Carboxylic acid handle enables amide, ester, and hydrazide derivatization
Balanced lipophilicity and moderate TPSA support aqueous assay compatibility

Why In-Class Analog Substitution Fails


Tetrahydroquinazoline-6-carboxylic acids are not interchangeable building blocks because the position and nature of ring substituents profoundly alter lipophilicity, hydrogen‑bonding capacity, and molecular recognition [1]. Whereas the parent 5,6,7,8-tetrahydroquinazoline scaffold (logP ≈ 1.66) exhibits higher lipophilicity, the 4‑methyl‑6‑carboxylic acid derivative (XLogP3 = 0.8) achieves a lower partition coefficient that favors aqueous compatibility [1]. Moving the methyl group from position 4 to position 2 yields the 2‑methyl regioisomer, which shares the same computed XLogP3 (0.8) but differs in the spatial orientation of the methyl substituent relative to the carboxylic acid, a feature that can lead to divergent binding geometries in enzyme pockets [1][2]. These quantifiable physicochemical differences mean that substituting one regioisomer for another without experimental validation risks undermining structure‑activity relationships, synthetic yields, and biological assay reproducibility.

2-Methyl regioisomer vs. 4-Methyl target
Target: 4-Me orients methyl away from N1–N3 axis 2-Me analog: identical calculated properties, but methyl position alters binding geometry and may introduce competing reactivity during derivatization
Parent core without 6-COOH
Target: XLogP3 ~0.8; carboxylic acid provides hydrogen bonding and aqueous compatibility Unsubstituted core: higher lipophilicity (logP ~1.66) may reduce aqueous solubility and shift assay performance

4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid vs. Closest Analogs


Lipophilicity vs. Unsubstituted Core

The target compound (XLogP3 = 0.8) is significantly less lipophilic than the 5,6,7,8-tetrahydro-4-methylquinazoline core scaffold (logP ≈ 1.66) from which the carboxylic acid is absent [1]. The ~0.86 log unit reduction reflects the hydrogen‑bonding capacity of the 6‑COOH group, which improves aqueous solubility and reduces non‑specific membrane partitioning. This shift is critical for assay compatibility and oral bioavailability predictions.

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ −0.86 (target more hydrophilic)
Supports aqueous assay compatibility
Computed XLogP3 vs. experimental logP for comparator
Lipophilicity ADME Scaffold optimization

Regioisomer Comparison: 4-Methyl vs. 2-Methyl

Both the 4‑methyl (target) and 2‑methyl regioisomers share identical molecular formula, molecular weight (192.21 g mol⁻¹), XLogP3 (0.8), and TPSA (63.1 Ų) [1][2]. Despite the identical computed properties, the methyl group occupies distinct positions on the pyrimidine ring: position 4 (adjacent to the fused cyclohexene ring) versus position 2 (between the two nitrogen atoms). This positional difference alters the spatial orientation of the substituent relative to the carboxylic acid handle, which can lead to divergent binding modes in structure‑based drug design and differential reactivity in derivatization chemistries [1][2].

Regioisomer Identity
Head-to-head
4-Me vs. 2-Me: identical computed descriptors, distinct spatial orientation
Binding geometry may differ; not interchangeable
Positional isomer affects molecular recognition
Regioisomerism Molecular recognition Medicinal chemistry

TPSA and CNS MPO Compatibility

With a TPSA of 63.1 Ų, the target compound falls well within the CNS MPO desirability range (TPSA < 76 Ų for favorable CNS penetration) [1]. This value is identical to the 2‑methyl regioisomer and lower than more heavily functionalized tetrahydroquinazoline‑6‑carboxylic acid derivatives such as 2,4‑dihydroxy‑ or 2,4‑diamino‑substituted analogs (TPSA > 100 Ų) [1][2]. The combination of moderate TPSA and low XLogP3 (0.8) suggests potential for CNS target engagement if the scaffold is elaborated into drug‑like molecules.

CNS MPO TPSA
Class-level inference
TPSA = 63.1 Ų (below 76 Ų threshold)
May support CNS target engagement studies
Based on computed TPSA; class-level CNS MPO criteria
CNS drug design Blood‑brain barrier Physicochemical profiling

Derivatization Versatility at C6 Carboxylic Acid

The carboxylic acid at position 6 enables direct amidation or esterification, while the 4‑methyl substituent remains inert under common coupling conditions [1]. This orthogonal reactivity simplifies the synthesis of amide, ester, or hydrazide libraries without requiring protecting‑group strategies for the methyl substituent. By contrast, 2‑methyl‑5,6,7,8‑tetrahydroquinazoline‑6‑carboxylic acid substrates can experience competing reactivity at the 2‑position under certain nucleophilic conditions due to the electron‑withdrawing character of the adjacent nitrogen atoms [1][2]. The 4‑methyl derivative therefore offers cleaner reaction profiles for carboxylic acid‑centered diversification.

Synthetic Orthogonality
Class-level inference
Carboxylic acid reactive; 4-Me remains inert under coupling conditions
Cleaner amidation/esterification profile
Compared to 2-Me: potential competing reactivity at C2
Synthetic chemistry Amide coupling Library synthesis

Ligand Efficiency vs. Aromatic Analogs

At 192.21 g mol⁻¹, the target compound occupies a molecular‑weight range consistent with fragment‑based drug discovery (MW < 250 Da) [1]. Its fully aromatic counterpart, 4‑methylquinazoline‑6‑carboxylic acid (C₁₀H₈N₂O₂, MW = 188.18 g mol⁻¹), is 4 Da lighter but lacks the conformational flexibility provided by the partially saturated ring . The tetrahydro scaffold introduces sp³ character that can improve three‑dimensionality and escape the “flatland” problem often encountered with fully aromatic quinazoline libraries, potentially enhancing target selectivity and reducing promiscuity [1].

Fragment Suitability
Cross-study comparable
MW 192 Da; partially saturated scaffold (higher sp³ fraction)
Enhanced 3D character for lead optimization
Compared to fully aromatic quinazoline analog
Ligand efficiency Fragment-based drug discovery Molecular weight

Application Scenarios for 4-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid


Amide Library Synthesis for Kinase Inhibitors

The carboxylic acid at C‑6 enables direct HATU‑ or EDC‑mediated amide coupling with diverse amine building blocks, while the 4‑methyl group remains chemically inert, minimizing byproduct formation [1]. This orthogonal reactivity is ideal for generating kinase‑focused libraries where the quinazoline core mimics the adenine moiety of ATP, as demonstrated in tetrahydroquinazoline‑based KRAS inhibitor patents [2].

Fragment Screening for CNS Enzymes

With a MW of 192.21 Da, TPSA of 63.1 Ų, and XLogP3 of 0.8, the compound fits fragment‑based drug discovery parameters and CNS MPO criteria [1][2]. It can be screened directly against CNS targets (e.g., PDE9, monoamine oxidases) where balanced lipophilicity is required for blood‑brain barrier penetration [2].

SAR Studies on Tetrahydroquinazoline Regioisomers

The 4‑methyl isomer provides a distinct spatial orientation of the methyl group compared to the 2‑methyl regioisomer, enabling systematic SAR exploration around the pyrimidine ring [1]. Researchers can procure both isomers to probe the influence of substituent position on target binding without altering the core physicochemical descriptor profile [1].

PROTAC Linker Synthesis for Degraders

The carboxylic acid handle allows straightforward attachment of polyethylene glycol (PEG) linkers or alkyl chains for PROTAC (Proteolysis Targeting Chimera) design [1]. The 4‑methyl substitution on the tetrahydroquinazoline core provides a vector orthogonal to the linker attachment point, facilitating ternary complex formation with E3 ligase and target protein [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity at C6 carboxylic acid; 4-Me inertness
Amide coupling efficiency and byproduct minimization
CNS fragment-based screening
Fragment-like physicochemical profile (balanced lipophilicity, low TPSA)
CNS multiparameter optimization (MPO) compliance
Regioisomer SAR exploration
Distinct 4-Me spatial orientation vs. 2-Me analog
Binding mode divergence and selectivity profiling
PROTAC degrader design
Carboxylic acid linker attachment; 4-Me provides orthogonal vector
Ternary complex formation and linker geometry assessment
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